molecular formula C13H19NO2S B1272793 Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 40106-16-9

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No. B1272793
CAS RN: 40106-16-9
M. Wt: 253.36 g/mol
InChI Key: ZSABKNXVRORVFD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophenes, which are characterized by a sulfur-containing ring structure. This particular compound is not directly mentioned in the provided papers, but related compounds with similar structures and properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates were synthesized from 2-amino-4,5-dihydro-3-thiophenecarbonitriles using ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of the compound might also involve a multi-step reaction with careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined to crystallize in the orthorhombic space group with specific unit-cell parameters . Similarly, the molecular geometry of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene was investigated, revealing intra-molecular hydrogen bonding and weak interactions contributing to the stability of the crystal packing . These findings suggest that the compound may also exhibit specific geometric and crystallographic characteristics that can be studied using similar methods.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form a wide range of products. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was treated with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Additionally, the compound was subjected to reactions with different reagents to produce bispyrido- and bispyrrolothieno[2,3-b]thiophenes, and bisarylideneaminothieno[2,3-b]thiophenes . These examples demonstrate the reactivity of thiophene derivatives and the potential for the compound to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are characterized using various analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction . Another study on a thiophene derivative involved characterization by NMR, FTIR, and elemental analysis . These studies indicate that a comprehensive analysis of the physical and chemical properties of the compound would likely involve a combination of these techniques to fully understand its characteristics.

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : This compound is an important raw material and intermediate used in organic synthesis .
  • Scientific Field: Pharmaceuticals

    • Application : This compound is used in the pharmaceutical field .
  • Scientific Field: Agrochemicals

    • Application : This compound is used in the agrochemical field .
  • Scientific Field: Dyestuff

    • Application : This compound is used in the dyestuff field .
  • Scientific Field: Preparation of Thienopyrimidine Derivatives

    • Application : This compound was used in the preparation of thienopyrimidine derivatives .
  • Scientific Field: Preparation of Azo Dyes

    • Application : This compound was used in the preparation of azo dyes .
  • Scientific Field: Preparation of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide Derivatives

    • Application : This compound was used in the preparation of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives .
  • Scientific Field: Synthesis of Anticancer Agents

    • Application : Thiophene derivatives, such as 2-Butylthiophene, are used as raw materials in the synthesis of anticancer agents .

properties

IUPAC Name

ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSABKNXVRORVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387351
Record name ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

CAS RN

40106-16-9
Record name ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Citations

For This Compound
4
Citations
F Arhin, O Bélanger, S Ciblat, M Dehbi… - Bioorganic & medicinal …, 2006 - Elsevier
The RNA polymerase holoenzyme is a proven target for antibacterial agents. A high-throughput screening program based on this enzyme from Staphylococcus aureus had previously …
Number of citations: 52 www.sciencedirect.com
A El-Malah, AIY Abouelatta, Z Mahmoud… - Journal of Molecular …, 2019 - Elsevier
The cure from Alzheimer's disease is a challenging mission. Acetylcholinesterase enzyme (AChE) inhibitors, including tacrine, are considered the most important line for Alzheimer's …
Number of citations: 11 www.sciencedirect.com
TJ Fyfe, B Zarzycka, HD Lim, B Kellam… - Journal of Medicinal …, 2018 - ACS Publications
Recently, a novel negative allosteric modulator (NAM) of the D 2 -like dopamine receptors 1 was identified through virtual ligand screening. This ligand comprises a thieno[2,3-d]…
Number of citations: 34 pubs.acs.org
M Reddy, GS Deora, KVL Parsa, M Pal - scholar.archive.org
Facile assembly of two 6-membered fused N-heretocyclic rings: A rapid access to novel small molecules via Cu-mediated reaction Page 1 1 Electronic Supplementary Information …
Number of citations: 0 scholar.archive.org

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